molecular formula C9H11N3O3 B2721231 Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate CAS No. 1891347-53-7

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate

Cat. No.: B2721231
CAS No.: 1891347-53-7
M. Wt: 209.205
InChI Key: DBBAORSTNSIMEQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate: is a chemical compound with the molecular formula C9H11N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a cyano group, and an oxazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-cyano-1,2-oxazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and isolation of the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and protein interactions. It is used to investigate the mechanisms of action of various biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for new pharmaceuticals .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the cyano and oxazole groups allows it to form strong interactions with the active sites of enzymes, leading to inhibition .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is unique due to the presence of both the cyano and oxazole groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with specific molecular targets more effectively compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBAORSTNSIMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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